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Compound of Interest

Compound Name: gamma-Decalactone

Cat. No.: B1670016

For Researchers, Scientists, and Drug Development Professionals

Introduction

y-Decalactone (gamma-decalactone) is a naturally occurring flavor and aroma compound with
the chemical formula C10H1s802.[1] It is a key component in the characteristic flavor profiles of
many fruits, most notably peach.[1][2][3] Its intense and pleasant fruity, peach-like aroma
makes it a valuable ingredient in the food, beverage, and fragrance industries.[1][2] This
document provides detailed application notes, quantitative data, and experimental protocols for
the use of y-decalactone in the food and beverage industry. It is recognized as safe for its
intended use as a flavoring agent and has been granted GRAS (Generally Recognized as
Safe) status (FEMA# 2360).[3][4]
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Property Value Reference
Chemical Formula C10H1802 [1]

Molar Mass 170.25 g/mol

Appearance Colorless to pale yellow liquid

Odor Fruity, peach, creamy [5]

Boiling Point 281 °C [5]

Density 0.948 g/mL at 25 °C [5]
Solubility Soluble in ethanol [6]

Recommended Usage Levels in Flavors

The following table provides suggested starting levels for y-decalactone in flavors intended for

use at 0.05% in a finished product such as a beverage.[7]
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Food/Beverage Application

Recommended y-
Decalactone Level (ppm in

Sensory Contribution

flavor)

Stone Fruits

Backbone of the flavor profile,
Peach 2,500 )

authentic effect[7]

) Similar to peach, but at a lower

Apricot 1,500

level[7]
Plum 2,500 Vital for plum flavor profile[7]
Berries

Essential component, part of
Strawberry 2,000 N

recognition skeleton[7]

Adds depth and juicy
Raspberry 800

character[7]
Blackberry 800 Fills out the flavor profile[7]
Tropical Fruits

Enhanced fleshy and juicy
Mango 1,500

character[7]

Part of recognition skeleton,
Guava 1,000

creamy peach character[7]

) ) Contributes to character

Passion Fruit 800 - o

recognition, adds juiciness[7]

Enhances juicy and fleshy
Papaya 200

notes[7]
Other Fruits
Watermelon 500 Adds depth and juice notes[7]
Dairy & Confectionery
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Adds authenticity to dominant

Milk, Butter, Cream 200

o-lactones|7]
Milk Chocolate 200 Improves dairy notes[7]
Dark Chocolate 50 Improves dairy notes[7]

Natural Occurrence of y-Decalactone in Fruits

The concentration of y-decalactone varies significantly depending on the fruit type, cultivar, and

ripeness.[2]

Fruit

Cultivar/Variety

Concentration
(nglkg)

Reference

Peach (Prunus

'Fenghuayulu’ (high-

High (not explicitly

[8][9]

persica) aroma) quantified)
Peach (Prunus Total Volatiles:
: LG’ [2]
persica) 1413.29
Apricot (Prunus High Odor Activity
) ‘LT (peel) [2]
armeniaca) Value (OAV) of 319
Strawberry (Fragaria ] High y-decalactone
'Misohyang' (2]
X ananassa) content
Pineapple (Ananas .
Not Specified Present [2]
Comosus)
Plum (Prunus N
Not Specified Present [2]

domestica)

Sensory Thresholds

The odor detection threshold is the lowest concentration of a substance that can be detected

by the human sense of smell.
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. Threshold (pg/L or
Compound Matrix b) Reference
Pp

y-Decalactone Water 11 [10]

Not specified, but no
(R)-y-Decalactone Dry Red Wine significant difference [11][12]

from (S)-enantiomer

Not specified, but no
(S)-y-Decalactone Dry Red Wine significant difference [11][12]
from (R)-enantiomer

Experimental Protocols

Protocol 1: Biotechnological Production of y-
Decalactone using Yarrowia lipolytica

This protocol is based on the biotransformation of ricinoleic acid from castor oil by the yeast

Yarrowia lipolytica.[1][13][14]

1. Microorganism and Inoculum Preparation: a. Use Yarrowia lipolytica strain (e.g., W29
ATCC20460).[15] b. Prepare a pre-culture by inoculating a single colony into 50 mL of YPG
medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).[2] c. Incubate at 27°C for 24
hours on a rotary shaker at 140 rpm.[2]

2. Biotransformation Medium: a. Prepare the biotransformation medium containing:
Castor oil: 50-100 g/L[2][14]

Peptone: 20 g/L[2][14]
Tween 80: 5 g/L[14] b. Adjust the initial pH of the medium to 6.0-7.0.[2]

3. Fermentation/Biotransformation: a. Inoculate the biotransformation medium with the 24-hour
pre-culture to an initial optical density (ODsoo) of approximately 0.25.[2] b. Conduct the
fermentation in a bioreactor or Erlenmeyer flasks at 27°C with agitation (e.g., 140-500 rpm) for
3-7 days.[2][14] c. Aeration is critical; ensure sufficient oxygen supply.[15]
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4. Extraction and Quantification: a. Take a 2 mL sample from the culture. b. Extract the y-
decalactone with 2 mL of diethyl ether.[16] c. Analyze the organic phase by Gas
Chromatography-Mass Spectrometry (GC-MS) for quantification.[16]

Protocol 2: Quantification of y-Decalactone in
Beverages using HS-SPME-GC-MS

This protocol describes a non-extractive method suitable for volatile compounds in liquid
matrices.[8]

1. Materials and Reagents:

e Headspace vials (20 mL) with PTFE-lined septa.
« SPME fiber (e.g., DVB/CAR/PDMS).

o y-Decalactone-d7 (deuterated internal standard).
e Sodium chloride (analytical grade).

e GC-MS system.

2. Sample Preparation: a. Place 5 mL of the beverage sample into a 20 mL headspace vial.[8]
b. Spike the sample with a known amount of the internal standard (e.g., 10 pL of a 10 mg/L y-
decalactone-d7 solution).[8] c. Add 1 g of sodium chloride to the vial to increase the volatility of
the analyte.[8] d. Immediately seal the vial.

3. Headspace Solid-Phase Microextraction (HS-SPME): a. Equilibrate the vial at 60°C for 15
minutes with agitation.[8] b. Expose the SPME fiber to the headspace for 30 minutes under the
same conditions.[8]

4. GC-MS Analysis: a. Desorb the fiber in the GC injector. b. Use a suitable capillary column
(e.g., DB-WAX). c. Set an appropriate oven temperature program to separate the analytes. d.
Use the mass spectrometer in Selected lon Monitoring (SIM) mode for quantification,
monitoring characteristic ions for both native y-decalactone and the deuterated internal
standard.[17]
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Protocol 3: Sensory Evaluation - Triangle Test

This test determines if a sensory difference exists between two samples (e.g., a beverage with
and without added y-decalactone). It is based on ASTM E679 guidelines.[12][18]

1. Objective:
o To determine if an overall difference is perceptible between two product formulations.
2. Panelists:

o A minimum of 8-10 trained assessors is recommended, though larger panels (25-30) provide
more reliable results.[12][19]

3. Sample Preparation and Presentation: a. Prepare two samples: a control (A) and a test
sample (B) with y-decalactone. b. Present three coded samples to each panelist. Two samples
are identical, and one is different (e.g., AAB, BBA, ABA, BAB, etc.).[20] c. The order of
presentation should be randomized for each panelist.[21] d. All samples should be served at
the same temperature in identical containers.[21]

4. Evaluation Procedure: a. Instruct panelists to taste each sample from left to right. b. Ask
them to identify the sample that is different from the other two. c. Panelists must make a
choice, even if they are guessing.

5. Data Analysis: a. Count the number of correct identifications. b. Use a statistical table for the
triangle test (based on the binomial distribution) to determine if the number of correct answers
Is statistically significant at a chosen confidence level (e.g., p < 0.05).
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Caption: Biotechnological production pathway of y-decalactone.
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Workflow for Quantification of y-Decalactone in Beverages
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Caption: Analytical workflow for y-decalactone quantification.
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Caption: General pathway for the sensory perception of flavor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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